3-Oxocyclohexanecarbonitrile
Overview
Description
3-Oxocyclohexanecarbonitrile: is an organic compound with the molecular formula C7H9NO It is a derivative of cyclohexane, featuring a ketone group at the third position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under controlled conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, typically involving temperatures around 50-60°C and vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: 3-Oxocyclohexanecarboxylic acid.
Reduction: 3-Aminocyclohexanecarbonitrile.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Oxocyclohexanecarbonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive molecules. It is also explored for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound finds applications in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .
Comparison with Similar Compounds
Cyclohexanone: Similar structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.
3-Aminocyclohexanecarbonitrile: Similar structure but with an amine group instead of a ketone group.
Uniqueness: 3-Oxocyclohexanecarbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with its simpler analogs .
Properties
IUPAC Name |
3-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOBVLYQILCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What are the key structural features of 3-Oxocyclohexanecarbonitrile and how can it be synthesized?
A1: this compound is characterized by a cyclohexane ring structure with two key substituents: a nitrile group (-CN) and a ketone group (C=O) at positions 1 and 3 respectively. [] This structure allows for diverse chemical modifications.
Q2: How does the conformation of this compound derivatives influence their crystal structures?
A2: Studies on substituted this compound derivatives reveal that the cyclohexane ring typically adopts a chair conformation to minimize steric hindrance. [, ] The orientation of the nitrile and other substituents (e.g., methyl, phenyl) on the ring can vary between axial and equatorial positions, influencing the overall molecular geometry. [, ] These conformational preferences, in conjunction with intermolecular interactions like C-H…π and C-H…N hydrogen bonds, dictate the packing arrangement of molecules within the crystal lattice. [, ]
Q3: Can you provide an example of how enantioselective catalysis has been successfully employed with a this compound derivative?
A3: The enantioselective hydration of Aziridine-2-carbonitrile, a this compound derivative, showcases the power of chiral catalysis. Researchers achieved high enantioselectivity (≥99% ee) using (2R,3R,5R)-(−)-5-(1-hydroxy-1-methylethyl)-2-methyl-3-oxocyclohexanecarbonitrile as a chiral catalyst. [] This example highlights the potential of employing chiral catalysts to access enantiomerically pure this compound derivatives for applications where specific stereoisomers are desired.
Q4: What are the potential advantages of using biocatalytic methods in the synthesis of this compound derivatives compared to traditional chemical methods?
A4: Biocatalytic methods, utilizing enzymes like lipases and nitrilases, offer several advantages: []
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